diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate
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Description
Diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 virus . The compound is part of a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .
Mode of Action
The compound interacts with its target, the HIV-1 virus, by binding into the active site of the integrase (IN) enzyme . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase enzyme, which is essential for the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the viral replication pathway of the HIV-1 virus . By inhibiting the integrase enzyme, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, a crucial step in the viral replication process .
Pharmacokinetics
The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits moderate inhibitory properties against the HIV-1 virus . In particular, compounds 11e and 11b, which are part of the same series as the compound , exhibited the highest activity among the synthesized compounds, with an inhibition rate of 51% and 48% at a concentration of 100 μM, respectively .
Action Environment
The action of the compound is influenced by the cellular environment of the host organism . The compound has been tested in Hela cell cultures, a type of human cell line, indicating that it is active in a human cellular environment . .
Properties
IUPAC Name |
diethyl 3-methyl-5-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-5-30-18(27)14-11(3)15(19(28)31-6-2)33-17(14)23-16(26)12(4)32-20-22-13-9-7-8-10-25(13)21(29)24-20/h7-10,12H,5-6H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFSTOYDDNCQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.